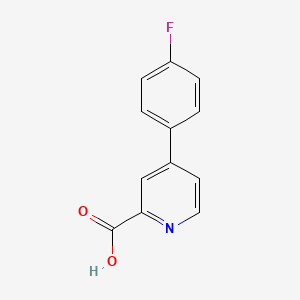

4-(4-Fluorophenyl)pyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

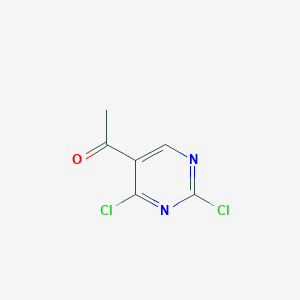

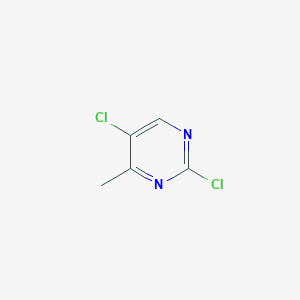

4-(4-Fluorophenyl)pyridine-2-carboxylic acid is a compound that has been the subject of various studies due to its potential applications in organic synthesis and pharmaceutical chemistry. The compound features a pyridine ring substituted with a fluorophenyl group and a carboxylic acid moiety, which makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of related compounds has been demonstrated through various methods. For instance, a simple and practical route for the asymmetric synthesis of a derivative, (S)-4-(4-fluorophenyl)-1,4,5,6-tetrahydro-6-oxo-3-pyridinecarboxylic acid, involves catalytic desymmetrization of a meso-anhydride using a chiral thiourea organocatalyst, followed by selective formylation and cyclization . Another study reports the synthesis of a spiro compound involving 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine, indicating the potential for multicomponent reactions in creating complex structures .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. For example, the crystal structure of a spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivative is stabilized by hydrogen bonding and π-π interactions, indicating the importance of non-covalent interactions in the solid-state structure . Similarly, the crystal structure of polysubstituted pyridines with fluorophenyl groups is characterized by C-H...O, C-H...F, and C-H...π interactions, which contribute to the stability and conformation of the molecules .

Chemical Reactions Analysis

The chemical reactivity of the fluorophenyl group in pyridine derivatives allows for various transformations. For instance, the Suzuki coupling reaction has been employed to synthesize a phosphorescent ligand by coupling 4-(pyridin-2-yl)phenylboronic acid with a carbazole substituted by a 4-fluorophenyl group . This demonstrates the utility of cross-coupling reactions in modifying the structure of pyridine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the 4-fluorophenyl group in a pyridine context can be inferred from related studies. For example, the crystallographic and conformational analyses of a new compound, 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, provide insights into the molecular geometry and electronic structure, which are essential for understanding the compound's reactivity and interaction with other molecules . Additionally, the synthesis of a library of fused pyridine-4-carboxylic acids demonstrates the potential for diverse chemical reactivity and the ability to undergo standard combinatorial transformations .

Scientific Research Applications

Kinase Inhibitors

4-(4-Fluorophenyl)pyridine-2-carboxylic acid derivatives have been identified as potent and selective inhibitors of the Met kinase superfamily. These derivatives showed significant tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration, indicating their potential in cancer treatment (Schroeder et al., 2009).

Fluorescent Sensors

Derivatives of 4-(4-Fluorophenyl)pyridine-2-carboxylic acid have been used in the design of fluorescent pH sensors. These sensors exhibit reversible emission changes between blue and dark states upon repeated protonation and deprotonation, making them suitable for detecting acidic and basic organic vapors (Yang et al., 2013).

Antimicrobial Activities

The antimicrobial activities of pyridine-2-carboxylic acid and its derivatives have been evaluated, showing significant activity against both Gram-positive and Gram-negative bacteria. These compounds have also been studied for their interactions with DNA, highlighting their potential in antimicrobial and therapeutic applications (Tamer et al., 2018).

Material Science

Compounds containing the 4-(4-Fluorophenyl)pyridine-2-carboxylic acid moiety have been synthesized for applications in material science, including the development of novel ligands for lanthanide complexes. These complexes exhibit fluorescence properties that can be influenced by the substitution pattern on the pyridine ring, showing potential for use in luminescent materials and sensors (Tang et al., 2006).

Safety and Hazards

properties

IUPAC Name |

4-(4-fluorophenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-10-3-1-8(2-4-10)9-5-6-14-11(7-9)12(15)16/h1-7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGZQCHOUATCFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595693 |

Source

|

| Record name | 4-(4-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenyl)pyridine-2-carboxylic acid | |

CAS RN |

1214388-36-9 |

Source

|

| Record name | 4-(4-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1320840.png)

![Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1320841.png)